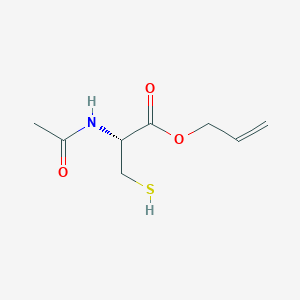

N-Acetyl-L-cysteine Allyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-L-cysteine Allyl Ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Overcoming the Bioavailability Hurdle of a Potent Antioxidant Precursor

N-Acetyl-L-cysteine (NAC) is a well-established and widely utilized compound, valued for its mucolytic properties and, more critically, its role as a precursor to the master antioxidant, glutathione (GSH).[1][2] Its application in mitigating acetaminophen-induced hepatotoxicity is a cornerstone of its clinical use.[1] The therapeutic potential of NAC extends to a wide array of conditions characterized by oxidative stress and inflammation. However, the clinical efficacy of NAC is often hampered by a significant pharmacological limitation: its low oral bioavailability.[3][4] Being a hydrophilic molecule, NAC exhibits poor cell permeability, which restricts its ability to efficiently augment intracellular cysteine and, consequently, glutathione levels.[4]

This guide delves into a strategic chemical modification designed to overcome this barrier: the esterification of NAC's carboxyl group to form N-Acetyl-L-cysteine allyl ester (NAC-allyl ester). By leveraging the well-documented N-Acetyl-L-cysteine ethyl ester (NACET) as a primary model due to a greater availability of specific research, we will explore the nuanced mechanism of action that transforms this potent antioxidant precursor into a more effective cellular delivery vehicle. This document will elucidate how the addition of an allyl ester moiety enhances lipophilicity, facilitates cellular uptake, and ultimately potentiates the antioxidant and cytoprotective effects of NAC.

The Core Directive: A Prodrug Strategy for Enhanced Cellular Delivery

The fundamental mechanism of action of this compound is that of a prodrug. The addition of the allyl ester group to the carboxylic acid function of NAC serves a singular, critical purpose: to increase its lipophilicity.[5] This chemical alteration transiently masks the polar carboxyl group, allowing the molecule to more readily diffuse across the lipid-rich cellular membranes, a feat that is challenging for the parent NAC molecule.[4]

Once inside the cell, the allyl ester is rapidly hydrolyzed by ubiquitous intracellular esterases, releasing the active NAC molecule. This intracellular "trapping" mechanism ensures a high local concentration of NAC where it is most needed.[6] The liberated NAC is then deacetylated by aminoacylases to yield L-cysteine, the rate-limiting amino acid for the synthesis of glutathione.[3] This targeted intracellular delivery and subsequent enzymatic conversion form the crux of NAC-allyl ester's enhanced therapeutic potential.

Pillar 1: Amplification of the Glutathione Synthesis Pathway

The primary and most well-understood consequence of intracellular NAC delivery is the bolstering of the glutathione (GSH) pool. GSH is a tripeptide (glutamate-cysteine-glycine) that serves as a pivotal antioxidant, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for several detoxifying enzymes, including glutathione peroxidases and glutathione S-transferases.[7]

By providing a sustained intracellular source of cysteine, NAC-allyl ester circumvents the rate-limiting step in GSH synthesis. This leads to a more robust and rapid replenishment of GSH stores, particularly under conditions of oxidative stress where these stores are depleted. Studies on the ethyl ester analogue, NACET, have demonstrated its superior ability to increase intracellular GSH levels compared to NAC.[3][8] For instance, oral administration of NACET to rats resulted in a significant increase in GSH levels in various tissues, including the brain, an effect not observed with NAC.[6][8] This enhanced GSH synthesis capacity is the cornerstone of the protective effects of NAC esters against oxidative damage.[3]

Comparative Efficacy Data (NAC vs. NACET)

The following table summarizes key comparative data from studies on N-Acetyl-L-cysteine ethyl ester (NACET), which serves as a strong predictive model for the efficacy of NAC-allyl ester.

| Parameter | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | Reference |

| Oral Bioavailability (in rats) | ~5% | ~60% | [9] |

| Effect on Intracellular GSH in RPE cells | No significant increase | Significant increase at 0.2 mM | [7] |

| Half-life in the presence of H₂O₂ | 8.81 ± 0.45 min | 1.16 ± 0.18 min | [4] |

| Half-life in the presence of t-BOOH | 88.3 ± 4.51 min | 12.2 ± 0.8 min | [4] |

These data underscore the profound impact of esterification on the pharmacokinetic and pharmacodynamic properties of NAC, leading to enhanced antioxidant potential.[4][7][9]

Pillar 2: The Emerging Role of Hydrogen Sulfide (H₂S) and Sulfane Sulfur

Beyond its role as a GSH precursor, a more recently elucidated mechanism of action for NAC-derived cysteine involves its conversion into hydrogen sulfide (H₂S) and sulfane sulfur species.[2][10] H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," with potent antioxidant and cytoprotective effects.[6][11]

Intracellular cysteine, derived from the hydrolysis of NAC-allyl ester, can be desulfurated by enzymes to produce H₂S.[11] This pathway provides a rapid means of antioxidant protection that may precede the de novo synthesis of GSH.[2] H₂S and its related sulfane sulfur species are powerful scavengers of reactive oxygen species and can protect protein thiols from irreversible oxidative damage.[10] Therefore, NAC-allyl ester can be considered not only a precursor to GSH but also an efficient donor of H₂S, contributing to its multifaceted protective effects.[6]

Experimental Protocols: A Self-Validating System

To rigorously evaluate the mechanism of action of this compound, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating, where the results from one assay logically support the findings of another.

Protocol 1: Measurement of Intracellular Glutathione (GSH)

This protocol quantifies the core mechanistic outcome of NAC-allyl ester administration: the increase in intracellular GSH.

Methodology:

-

Cell Culture: Plate cells (e.g., human retinal pigment epithelial cells - ARPE-19) in a 96-well plate and grow to confluence.

-

Treatment: Treat the cells with varying concentrations of NAC-allyl ester, NAC (as a control), and a vehicle control for a predetermined time course (e.g., 4, 12, 24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer on ice.

-

Quantification using Ellman's Reagent (DTNB):

-

Clear the cell lysates by centrifugation.

-

Add 50 µL of lysate to a 96-well microplate.

-

Prepare GSH standards of known concentrations.

-

Add 40 µL of reaction buffer followed by 10 µL of 4 mg/mL 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to all wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Measure the absorbance at 405 nm. The reaction of DTNB with sulfhydryl groups produces a yellow-colored product.

-

-

Data Analysis: Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate (determined by a Bradford or BCA assay).

Protocol 2: Cellular Antioxidant Activity Assay

This assay measures the ability of NAC-allyl ester to protect cells from an oxidative insult, a direct functional consequence of increased GSH.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate as described above.

-

Pre-treatment: Pre-treat the cells with NAC-allyl ester or NAC for a specified period (e.g., 24 hours).

-

Oxidative Challenge: Induce oxidative stress by adding an oxidant such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) for a short duration (e.g., 30 minutes).

-

Cell Viability Measurement (MTT Assay):

-

After the oxidative challenge, remove the media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

-

Data Analysis: Express cell viability as a percentage relative to untreated control cells. A higher percentage of viability in the NAC-allyl ester treated group compared to the NAC group indicates superior protection.

Conclusion and Future Directions

This compound represents a promising advancement in leveraging the therapeutic potential of NAC. Its mechanism of action is centered on its enhanced lipophilicity, which facilitates superior cellular uptake compared to its parent compound. Once inside the cell, it serves as a highly efficient source of cysteine, leading to the potentiation of two critical antioxidant pathways: the synthesis of glutathione and the production of hydrogen sulfide. The extensive research on its ethyl ester counterpart, NACET, provides a robust framework for understanding and predicting its significant advantages in combating conditions rooted in oxidative stress.

Future research should focus on direct comparative studies of this compound against its ethyl and other ester analogues to delineate any unique contributions of the allyl moiety to its stability, enzymatic hydrolysis rate, and overall biological activity. Such studies will be crucial in fully characterizing its therapeutic profile and optimizing its application in drug development.

References

-

Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), 1522-1533. [Link]

-

Tafazoli, A., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 600. [Link]

-

Tafazoli, A., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. PMC. [Link]

-

MDPI. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. MDPI. [Link]

-

ResearchGate. (2025). N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential | Request PDF. ResearchGate. [Link]

-

Martinez, M. C., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PubMed Central. [Link]

-

Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feat. Ovid. [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetylcysteine? Patsnap Synapse. [Link]

-

Izigov, N., Farzam, N., & Savion, N. (2011). S-allylmercapto-N-acetylcysteine up-regulates cellular glutathione and protects vascular endothelial cells from oxidative stress. PubMed. [Link]

-

Friedrich-Bochnitschek, S., Waldmann, H., & Kunz, H. (1993). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry. [Link]

-

Na, R., & Mahdevan, D. (2022). N-Acetylcysteine and Other Sulfur-Donors as a Preventative and Adjunct Therapy for COVID-19. PubMed. [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]

-

Dokumen.pub. (n.d.). Cutting-Edge Organic Synthesis and Chemical Biology of Bioactive Molecules: The Shape of Organic Synthesis to Come [1st ed.] 978-981-13-6243-9. dokumen.pub. [Link]

-

Chem-Impex International, Inc. (n.d.). This compound | 145452-04-6. Chem-Impex International, Inc. [Link]

-

Izigov, N., et al. (2019). S-Allylmercapro-N-Acetylcysteine Attenuates the Oxidation-Induced Lens Opacification and Retinal Pigment Epithelial Cell Death In Vitro. MDPI. [Link]

-

Izigov, N., et al. (2018). S-allylmercapto-N-acetylcysteine protects against oxidative stress and extends lifespan in Caenorhabditis elegans. PMC. [Link]

-

WordPress. (n.d.). Metal- catalysed cleavage of allyl esters. WordPress. [Link]

-

Organic Chemistry Portal. (n.d.). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO. ResearchGate. [Link]

-

Gherghel, D., et al. (1999). Enzymatic removal of carboxyl protecting groups. III. Fast removal of allyl and chloroethyl esters by Bacillus subtilis esterase (BS2). PubMed. [Link]

-

MDPI. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. MDPI. [Link]

-

Short Hills Ophthalmology. (2017). Fish Oil Triglycerides vs. Ethyl Esters. Short Hills Ophthalmology. [Link]

-

ResearchGate. (2025). Bioequivalence of two omega-3 fatty acid ethyl ester formulations: A case of clinical pharmacology of dietary supplements | Request PDF. ResearchGate. [Link]

-

PubMed. (2009). Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.). PubMed. [Link]

-

UCLA. (n.d.). Functional Groups In Organic Chemistry. UCLA. [Link]

-

University of Groningen. (n.d.). N-Acetylcysteine and Hydrogen Sulfide in Coronavirus Disease 2019. University of Groningen research portal. [Link]

-

CenterWatch. (2012). Effect of N-acetylcysteine (NAC) on Hydrogen Sulfide (H2S) in Chronic Kidney Disease (CKD) | Clinical Research Trial Listing. CenterWatch. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 121213-21-6 | Product Name : (2-((Carboxymethyl)thio)acetyl)homocysteine. Pharmaffiliates. [Link]

-

MDPI. (2020). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]

-

ClinicalTrials.gov. (n.d.). Study Details | NCT06252519 | Pharmacokinetic Profile of N-Acetyl Cysteine. ClinicalTrials.gov. [Link]

-

Protocols.io. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Protocols.io. [Link]

Sources

- 1. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. S-allylmercapto-N-acetylcysteine up-regulates cellular glutathione and protects vascular endothelial cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. S-allylmercapto-N-acetylcysteine protects against oxidative stress and extends lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Acetyl-L-cysteine Allyl Ester as a Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes, including neuromodulation, cardiovascular homeostasis, and inflammatory responses. The inherent challenges of administering gaseous H₂S have spurred the development of donor molecules capable of releasing H₂S in a controlled manner. This guide provides a comprehensive technical overview of N-Acetyl-L-cysteine allyl ester (NAC-allyl ester), a novel H₂S donor. By leveraging the well-established cytoprotective properties of N-Acetylcysteine (NAC) and the H₂S-releasing potential of an allyl moiety, this compound presents a promising tool for therapeutic research. We will delve into its synthesis, mechanism of H₂S release, biological activities, and detailed protocols for its application and evaluation in experimental settings.

Introduction: The Scientific Rationale

Hydrogen Sulfide: More Than a Toxin

Historically known for its toxicity and unpleasant odor, hydrogen sulfide (H₂S) has emerged as the third essential gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1] Endogenously produced from L-cysteine by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), H₂S participates in regulating vascular tone, mitigating oxidative stress, and modulating inflammatory cascades.[2] Its dysregulation is implicated in numerous diseases, making the controlled delivery of H₂S a significant therapeutic strategy.

The Imperative for H₂S Donors

Direct administration of H₂S gas is impractical for research and clinical applications due to its volatility, toxicity at high concentrations, and rapid, uncontrolled delivery.[3] This necessitates the use of H₂S donors—molecules that release H₂S under specific physiological conditions. While simple sulfide salts like NaHS are widely used, they offer poor control, releasing H₂S in a rapid burst upon hydration.[3] This has driven the development of organic donors that provide slower, more sustained H₂S release, better mimicking endogenous production.

This compound: A Multi-Functional Donor

N-Acetyl-L-cysteine (NAC) is a well-known antioxidant and a precursor to L-cysteine, which in turn fuels the synthesis of the master antioxidant, glutathione (GSH).[4] Recent studies have revealed a fascinating, additional mechanism of action: NAC-derived cysteine can be desulfurated by cellular enzymes to generate H₂S and sulfane sulfur species, which are potent antioxidants.[5][6]

However, NAC's therapeutic efficacy can be limited by its hydrophilic nature, which restricts cell membrane permeability. Esterification is a classic medicinal chemistry strategy to enhance lipophilicity and improve cellular uptake. This compound combines this prodrug approach with an H₂S-releasing functional group. The allyl group, found in garlic-derived organosulfur compounds, is a known H₂S-releasing moiety, typically liberated through interaction with cellular thiols like GSH.[7] Thus, NAC-allyl ester is designed to be a dual-action molecule: enhancing cellular penetration and providing two distinct pathways for H₂S generation.

Chemistry and Synthesis

Physicochemical Properties

The introduction of the allyl ester group significantly increases the lipophilicity of NAC, which is predicted to improve its passage across cellular membranes compared to the parent compound.

| Property | N-Acetyl-L-cysteine (NAC) | This compound | Rationale for Change |

| Formula | C₅H₉NO₃S | C₈H₁₃NO₃S | Addition of C₃H₄ from the allyl group |

| Molecular Weight | 163.2 g/mol | 203.25 g/mol | Increased mass from the ester group |

| Solubility | High in water | Moderate in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Esterification masks the polar carboxylic acid, increasing lipophilicity |

| pKa | ~3.24 (Carboxylic Acid) | N/A (Ester) | The acidic proton is removed by esterification |

General Synthesis Pathway

The synthesis of NAC-allyl ester is a straightforward esterification reaction. While multiple specific methods exist, a common approach involves the reaction of N-Acetyl-L-cysteine with allyl alcohol in the presence of an acid catalyst.

A general procedure involves suspending NAC in an appropriate alcohol (in this case, allyl alcohol) and adding a catalyst like thionyl chloride or sulfuric acid at a reduced temperature.[8][9] The reaction proceeds, often at room temperature, for several hours. Purification is then performed, typically involving removal of excess alcohol, neutralization, and extraction with an organic solvent, followed by column chromatography to yield the pure ester product.[8]

Mechanism of Hydrogen Sulfide Release

The unique structure of NAC-allyl ester provides a multi-pathway mechanism for H₂S generation, ensuring a sustained and robust effect.

-

Esterase-Mediated Cleavage: Upon entering the cell, ubiquitous intracellular esterases hydrolyze the allyl ester bond. This releases N-Acetyl-L-cysteine (NAC) and allyl alcohol.

-

NAC-Dependent H₂S Production: The liberated NAC is deacetylated to L-cysteine. This L-cysteine then serves as a substrate for cellular desulfuration enzymes (like CBS and CSE), which convert it into H₂S and sulfane sulfur species.[5][6] This pathway leverages the cell's own enzymatic machinery for controlled H₂S production.

-

Allyl Group-Dependent H₂S Production: The allyl group, characteristic of garlic-derived H₂S donors, can also generate H₂S. This process is thought to occur via reaction with endogenous thiols, most notably glutathione (GSH).[7]

This dual mechanism suggests that NAC-allyl ester can provide a more sustained release profile compared to simple donors and may be effective even in cells with lower esterase activity.

Caption: Proposed dual-pathway mechanism for H₂S release from NAC-allyl ester.

Biological Effects and Therapeutic Potential

The therapeutic effects of NAC-allyl ester are derived from the combined actions of NAC and H₂S, primarily centered around antioxidant and anti-inflammatory signaling.

Cardiovascular Effects

Both NAC and H₂S have demonstrated significant cardioprotective effects.[10][11] NAC has been shown to improve endothelial function and reduce oxidative stress in cardiovascular settings.[12][13] H₂S is a known vasodilator and protects against ischemia-reperfusion injury. Therefore, NAC-allyl ester is a strong candidate for therapies targeting cardiovascular conditions such as atherosclerosis, myocardial infarction, and heart failure.[10][11]

Neuroprotective Effects

NAC is extensively studied for its neuroprotective properties, with applications in conditions ranging from traumatic brain injury to neurodegenerative diseases like Parkinson's and Alzheimer's.[14][15][16] Its benefits are often attributed to replenishing glutathione levels and reducing oxidative stress in the central nervous system.[16][17] H₂S also plays a crucial neuroprotective role, and its dysregulation is linked to neurodegeneration.[15] The enhanced central nervous system penetration of the ester form could make NAC-allyl ester particularly effective for neurological disorders.[18][19]

Antioxidant and Anti-inflammatory Signaling

The core mechanism of NAC-allyl ester involves the modulation of redox-sensitive signaling pathways.

-

Glutathione (GSH) Replenishment: By providing a cysteine precursor, NAC-allyl ester boosts the synthesis of GSH, the cell's primary endogenous antioxidant, protecting against oxidative damage.[4]

-

Direct Scavenging & Nrf2 Activation: H₂S and related sulfane sulfur species are potent scavengers of reactive oxygen species (ROS).[6][20] Furthermore, H₂S can activate the transcription factor Nrf2 by S-persulfidating its inhibitor, Keap1. Activated Nrf2 then upregulates a suite of antioxidant and cytoprotective genes.

-

NF-κB Inhibition: H₂S has been shown to inhibit the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines like TNF-α and IL-6, thereby dampening the inflammatory response.

Caption: Key antioxidant and anti-inflammatory pathways modulated by NAC-allyl ester.

Experimental Protocols

The following protocols provide a framework for the application of NAC-allyl ester in a research setting. All procedures should be conducted in accordance with institutional safety guidelines.

Protocol 1: In Vitro Application and H₂S Detection

This protocol describes the use of NAC-allyl ester in a cell culture model to assess its ability to release H₂S and protect against an oxidative insult.

Materials:

-

NAC-allyl ester

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell line of interest (e.g., HT22 neuronal cells, H9c2 cardiomyocytes)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

H₂S fluorescent probe (e.g., HSip-1 DA)

-

Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Fluorescence plate reader or microscope

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of NAC-allyl ester in sterile DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

-

Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well with coverslips for imaging) at a density that allows for optimal growth during the experiment. Incubate overnight.

-

Treatment:

-

Prepare working solutions of NAC-allyl ester by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Self-Validation Control: Include a vehicle control group treated with the same final concentration of DMSO as the highest dose of NAC-allyl ester.

-

Remove old medium from cells and replace with the treatment or control media.

-

-

H₂S Detection (Endpoint or Real-time):

-

Add the H₂S fluorescent probe to the media according to the manufacturer's instructions, typically 30-60 minutes before the desired measurement time point.

-

Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. An increase in fluorescence relative to the vehicle control indicates H₂S production.[5]

-

-

Oxidative Stress Challenge (Optional):

-

After a pre-incubation period with NAC-allyl ester (e.g., 2-4 hours), introduce the oxidative stressor (e.g., 100 µM H₂O₂) to the medium for a specified duration (e.g., 24 hours).

-

Self-Validation Control: Include a group treated with the oxidative stressor alone to establish a baseline for cell death.

-

-

Viability Assessment:

-

Following the treatment period, perform a cell viability assay according to the manufacturer's protocol.

-

Analyze the data to determine if pre-treatment with NAC-allyl ester conferred protection against the oxidative insult.

-

Caption: A generalized experimental workflow for in vitro evaluation of NAC-allyl ester.

Protocol 2: In Vivo Administration

This protocol provides general guidance for administering NAC-allyl ester to rodent models. Dosing and vehicle selection must be optimized based on the specific animal model and experimental goals.

Materials:

-

NAC-allyl ester

-

Vehicle for administration (e.g., corn oil, saline with 0.5% carboxymethylcellulose, or a solution containing Tween 80 and DMSO).

-

Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)

-

Administration equipment (e.g., oral gavage needles, sterile syringes for injection)

Procedure:

-

Dose and Vehicle Formulation:

-

Determine the target dose. Based on studies with NAC, oral doses in rats can range from 600-1200 mg/kg/day.[21] Due to potentially higher bioavailability, initial dose-ranging studies for NAC-allyl ester should start lower.

-

Prepare the dosing solution by dissolving or suspending NAC-allyl ester in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

-

-

Administration:

-

Oral Gavage (p.o.): This is a common route for compounds with good oral bioavailability. Administer the formulated solution directly into the stomach using a proper gavage needle.

-

Intraperitoneal Injection (i.p.): This route bypasses first-pass metabolism and can lead to higher systemic exposure. Ensure the solution is sterile-filtered if possible.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

-

At various time points after administration (e.g., 15, 30, 60, 120 minutes), collect blood samples to measure plasma levels of the parent compound and its metabolites.

-

Collect tissues of interest (e.g., heart, brain, liver) to assess drug distribution and local H₂S production or downstream markers of activity (e.g., GSH levels, Nrf2 target gene expression).[22]

-

-

Efficacy Studies:

-

In a disease model (e.g., induced myocardial infarction, neurotoxin-induced Parkinson's model), administer NAC-allyl ester according to a pre-determined schedule (e.g., once daily for several weeks).

-

At the end of the study, assess relevant functional outcomes (e.g., cardiac ejection fraction, behavioral tests) and perform histological or biochemical analysis on target tissues.

-

Conclusion and Future Directions

This compound stands as a promising and intelligently designed H₂S donor. By combining a cell-penetrating prodrug strategy with a dual-release mechanism, it offers a sophisticated tool for investigating the multifaceted roles of H₂S in health and disease. Its potential to simultaneously replenish glutathione stores and provide a sustained source of H₂S makes it a compelling candidate for therapeutic development, particularly in pathologies underpinned by oxidative stress and inflammation.

Future research should focus on characterizing its precise pharmacokinetic and pharmacodynamic profile, optimizing dosing regimens for various disease models, and directly comparing its efficacy against both parent NAC and other established H₂S donors. Elucidating the relative contributions of its two H₂S-releasing pathways will further refine our understanding and application of this versatile molecule.

References

-

Amano, H., Kazamori, D., Itoh, K., et al. (2016). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition. [Link]

-

Amano, H., Kazamori, D., Itoh, K., et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of Nutrition. [Link]

-

ResearchGate. (n.d.). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs. ResearchGate. [Link]

-

Borgström, L., Kågedal, B., & Paulsen, O. (1986). Clinical pharmacokinetics of N-acetylcysteine. European journal of clinical pharmacology. [Link]

-

Alam, M., et al. (2013). In vitro-controlled release delivery system for hydrogen sulfide donor. Journal of Drug Delivery. [Link]

-

Maldonado, P. D., et al. (2020). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester-Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Molecules. [Link]

-

Alam, M., et al. (2013). In Vitro-Controlled Release Delivery System for Hydrogen Sulfide Donor. Journal of Drug Delivery. [Link]

-

Ramezani, F., et al. (2020). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Processes. [Link]

-

ResearchGate. (n.d.). Making and working with hydrogen sulfide The chemistry and generation of hydrogen sulfide in vitro and its measurement in vivo: A review. ResearchGate. [Link]

-

Hsieh, Y., et al. (2017). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Experimental and Therapeutic Medicine. [Link]

-

Pharmacompass. (n.d.). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Pharmacompass. [Link]

-

Fouad, K., et al. (2013). Neuroprotective Effects of N-Acetyl-Cysteine and Acetyl-L-Carnitine after Spinal Cord Injury in Adult Rats. PLoS One. [Link]

- Google Patents. (n.d.). Method for preparation of N-acetyl cysteine amide.

-

ResearchGate. (n.d.). Biological activities and therapeutic uses of N-Acetylcysteine. ResearchGate. [Link]

-

ClinicalTrials.gov. (n.d.). Pharmacokinetic Profile of N-Acetyl Cysteine. ClinicalTrials.gov. [Link]

-

Zhao, Y., et al. (2015). Cysteine Activated Hydrogen Sulfide (H2S) Donors. Journal of the American Chemical Society. [Link]

-

Morihara, N., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Journal of Nutritional Biochemistry. [Link]

-

Wróbel, M., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences. [Link]

-

Wang, D., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports. [Link]

-

Bentham Science. (n.d.). Neuroprotective Effects of N-Acetyl-Cysteine in Patients with Acute Ischemic Stroke: A Randomized Controlled Trial. Bentham Science. [Link]

-

Izigov, N., Farzam, N., & Savion, N. (2011). S-allylmercapto-N-acetylcysteine up-regulates cellular glutathione and protects vascular endothelial cells from oxidative stress. Free Radical Biology and Medicine. [Link]

-

Yahia, D., et al. (2024). N-acetylcysteine Clinical Applications. Cureus. [Link]

-

Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Molecules. [Link]

-

Hu, Q. W., et al. (2023). Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives. Chemical Science. [Link]

-

Andrews, N. P., et al. (2001). N-acetylcysteine improves coronary and peripheral vascular function. Journal of the American College of Cardiology. [Link]

-

Wu, J., et al. (2021). N-Acetylcysteine and Atherosclerosis: Promises and Challenges. Journal of Cardiovascular Development and Disease. [Link]

-

WebMD. (n.d.). N-Acetyl Cysteine (Nac) - Uses, Side Effects, and More. WebMD. [Link]

-

Park, I., et al. (2010). Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids. Yonsei Medical Journal. [Link]

-

Li, X., et al. (2021). Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease. Antioxidants. [Link]

-

Šalamon, Š., et al. (2019). Medical and Dietary Uses of N-Acetylcysteine. Antioxidants. [Link]

-

Padrón, R., et al. (2003). Chronic treatment with N-acetylcysteine improves cardiac function but does not prevent progression of cardiomyopathy in Syrian cardiomyopathic hamsters. Journal of cardiovascular pharmacology. [Link]

-

Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal. [Link]

-

L'Ecuyer, T., et al. (2021). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. International Journal of Molecular Sciences. [Link]

-

Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports. [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics. [Link]

-

ResearchGate. (n.d.). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]

-

Asefi, M., et al. (2014). Potential role of N-acetylcysteine in cardiovascular disorders. Heart Views. [Link]

-

Kim, H., et al. (2021). Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. Biosensors. [Link]

-

ISRCTN. (n.d.). The effects of N-acetyl cysteine (NAC) in patients with heart failure. ISRCTN Registry. [Link]

-

Samiec, P. S., et al. (1998). Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations. Cancer epidemiology, biomarkers & prevention. [Link]

-

Arfsten, D., et al. (2004). Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology. International journal of toxicology. [Link]

-

Yadav, S., et al. (2023). Organosulfurs, S-allyl cysteine and N-acetyl cysteine sequester di-carbonyls and reduces carbonyl stress in HT22 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]

-

University of Groningen. (n.d.). N-Acetylcysteine and Hydrogen Sulfide in Coronavirus Disease 2019. University of Groningen Research Portal. [Link]

Sources

- 1. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 10. N-Acetylcysteine and Atherosclerosis: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. N-acetylcysteine improves coronary and peripheral vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chronic treatment with N-acetylcysteine improves cardiac function but does not prevent progression of cardiomyopathy in Syrian cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of N-Acetyl-Cysteine and Acetyl-L-Carnitine after Spinal Cord Injury in Adult Rats | PLOS One [journals.plos.org]

- 15. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. N-acetylcysteine Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Acetyl-L-cysteine Allyl Ester in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Acetyl-L-cysteine allyl ester in dimethyl sulfoxide (DMSO). Aimed at professionals in research and drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust experimental protocol for its determination. We will explore the physicochemical properties of both the solute and the solvent that govern their interaction, present established solubility data, and detail a step-by-step methodology for accurate and reproducible solubility assessment. The guide is structured to provide not just procedural instructions but also the scientific rationale behind the experimental design, ensuring a deep understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising molecule to a therapeutic agent is fraught with challenges, with poor solubility being a primary hurdle. A drug's efficacy is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] For a compound to be absorbed and exert its pharmacological effect, it must first be in a dissolved state.[1] Dimethyl sulfoxide (DMSO) has emerged as a "universal solvent" in the pharmaceutical industry, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3][4][5] This makes it an indispensable tool in early-stage drug discovery, particularly for high-throughput screening and the preparation of stock solutions.[3][4]

N-Acetyl-L-cysteine (NAC) and its derivatives, such as this compound, are of significant interest for their therapeutic potential, including antioxidant and mucolytic properties.[6][7][8] Understanding the solubility of these compounds in DMSO is paramount for accurate in vitro and in vivo testing. This guide focuses specifically on this compound, providing a detailed exploration of its solubility characteristics in DMSO.

Understanding the Interplay: Solute and Solvent Properties

The solubility of a compound is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules.

This compound: A Profile

This compound is a derivative of the amino acid cysteine. Its molecular structure includes a polar N-acetyl group and a carboxylic acid ester, along with a nonpolar allyl group. This amphipathic nature suggests it can interact with a variety of solvents.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO is a highly polar, aprotic solvent with a remarkable ability to dissolve a vast range of substances.[3][4][5] Its key properties include:

-

Polarity: The sulfoxide group (S=O) in DMSO is highly polar, allowing it to effectively solvate polar molecules.[3][5]

-

Aprotic Nature: DMSO does not have a proton that can be donated for hydrogen bonding, which can be advantageous in certain chemical reactions.[3][5]

-

Miscibility: It is miscible with water and a wide range of organic solvents.[3]

-

Penetrating Ability: DMSO can readily penetrate biological membranes, a property utilized in transdermal drug delivery systems.[2][3][4]

The combination of a polar sulfoxide group and two nonpolar methyl groups gives DMSO its amphipathic character, enabling it to dissolve both polar and nonpolar compounds.[10] This makes it an excellent choice for solubilizing drug candidates like this compound.

Quantitative Solubility Data

Based on available data, N-Acetyl-S-allyl-L-cysteine, a closely related compound, exhibits significant solubility in DMSO.

| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source |

| N-Acetyl-S-allyl-L-cysteine | DMSO | 50 mg/mL | 245.9 | [11] |

| N-Acetyl-S-allyl-L-cysteine | DMF | 50 mg/mL | 245.9 | [11] |

| N-Acetyl-S-allyl-L-cysteine | Ethanol | 50 mg/mL | 245.9 | [11] |

| N-Acetyl-S-allyl-L-cysteine | PBS (pH 7.2) | 30 mg/mL | 147.5 | [11] |

| N-Acetyl-S-allyl-L-cysteine | DMSO | 30 mg/mL | 147.59 | [12] |

| N-Acetyl-L-cysteine ethyl ester | DMSO | ~30 mg/mL | ~157.0 | [13] |

| N-acetyl-L-Cysteine | DMSO | ~50 mg/mL | ~306.4 | [14] |

Note: The molecular weight of N-Acetyl-S-allyl-L-cysteine is 203.3 g/mol , N-Acetyl-L-cysteine ethyl ester is 191.2 g/mol , and N-acetyl-L-Cysteine is 163.2 g/mol . The molar concentration is calculated based on these values.

It is important to note that while data for the exact allyl ester may be limited, the high solubility of the closely related S-allyl derivative and the ethyl ester provides a strong indication of good solubility for the target compound in DMSO. The presence of the ester group generally enhances lipophilicity compared to the parent carboxylic acid, which can influence solubility.

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible results, a standardized protocol for determining the solubility of this compound in DMSO is essential. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[15]

Rationale Behind the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached. This ensures that the solvent is saturated with the solute. By measuring the concentration of the dissolved solute in the supernatant, the thermodynamic solubility can be determined.

Visualizing the Workflow

Caption: Workflow for determining the solubility of this compound in DMSO using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Anhydrous DMSO (analytical grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Appropriate vials and centrifuge tubes

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility (e.g., 100 mg).

-

Transfer the weighed compound into a suitable vial.

-

Add a precise volume of DMSO (e.g., 1 mL).

-

Cap the vial tightly and vortex for 1-2 minutes to ensure the compound is well-dispersed.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Analysis of the Solute Concentration:

-

Prepare a series of dilutions of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method or another appropriate analytical technique.

-

Prepare a calibration curve using known concentrations of this compound to quantify the concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mM).

-

Causality and Self-Validation in the Protocol

-

Why excess solute? Using an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Why a 24-48 hour equilibration? This duration allows sufficient time for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of the true solubility.

-

Why centrifugation? This step is critical to separate the saturated solution from the undissolved solid. Incomplete separation will lead to an overestimation of solubility.

-

Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy of the method used to measure the concentration of the dissolved compound.

Potential Challenges and Considerations

-

Compound Stability: It is important to assess the stability of this compound in DMSO over the course of the experiment, as degradation could affect the measured solubility.[16][17] Stability can be checked by analyzing a sample of a known concentration in DMSO at the beginning and end of the equilibration period.

-

Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can influence the solubility of the compound. Therefore, it is essential to use anhydrous DMSO and handle it in a dry environment.[5]

-

Kinetic vs. Thermodynamic Solubility: This protocol determines the thermodynamic solubility. In high-throughput screening, kinetic solubility is often measured, which can yield different results.[18] It is crucial to be aware of the type of solubility being measured and its implications.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the factors influencing its solubility and a detailed, validated protocol for its determination. By understanding the underlying scientific principles and adhering to a robust experimental design, researchers can obtain accurate and reliable solubility data, which is essential for making informed decisions in the drug discovery and development process.

References

- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). [Source not available].

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). [Source not available].

-

Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC - NIH. Retrieved from [Link]

-

N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035. (n.d.). PubChem. Retrieved from [Link]

-

How will you prepare the N-acetylcysteine (NAC) concentration? (2021, September 9). ResearchGate. Retrieved from [Link]

- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2025, December 11). [Source not available].

-

and N-acetyl-S-aryl-cysteine ethyl esters to chymotryptic hydrolysis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (n.d.). MDPI. Retrieved from [Link]

- US9763902B2 - Method for preparation of N-acetyl cysteine amide. (n.d.). Google Patents.

-

N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production. (2022, October 1). PubMed. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. reachever.com [reachever.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. antbioinc.com [antbioinc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Acetyl-L-cysteine ethyl ester (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]

- 8. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. N-Acetyl-S-allyl-L-cysteine | TargetMol [targetmol.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

N-Acetyl-L-cysteine Allyl Ester (NACAE): A Technical Guide to its Biological Activity and Therapeutic Potential

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine allyl ester (NACAE) is an emerging prodrug of N-Acetyl-L-cysteine (NAC) engineered for enhanced therapeutic efficacy. By incorporating an allyl ester moiety, NACAE aims to overcome the pharmacokinetic limitations of its parent compound, primarily by improving cell permeability and acting as a potent, controllable hydrogen sulfide (H₂S) donor. This guide provides an in-depth analysis of the core mechanisms, biological activities, and experimental evaluation of NACAE. We will explore its dual-action role as a powerful antioxidant and a modulator of inflammatory signaling pathways, underpinned by its capacity to generate H₂S. This document serves as a technical resource, offering field-proven insights and detailed protocols to empower researchers in harnessing the full therapeutic potential of NACAE.

Introduction: The Rationale for NACAE

N-Acetyl-L-cysteine (NAC) has a long-standing clinical history, valued for its mucolytic effects and its role as an antidote for acetaminophen poisoning.[1][2] Its therapeutic utility is rooted in its ability to replenish intracellular glutathione (GSH), a cornerstone of cellular antioxidant defense.[[“]][4][[“]] However, the clinical application of NAC is often hampered by its low oral bioavailability, a consequence of extensive first-pass metabolism.[1]

This limitation has driven the development of NAC prodrugs, with NACAE being a particularly promising candidate. The strategic addition of an allyl ester group is designed to increase lipophilicity, thereby enhancing its ability to cross cell membranes. Once inside the cell, NACAE undergoes enzymatic cleavage, releasing NAC and initiating a cascade of beneficial biological effects.

A pivotal aspect of NACAE's function is its role as a hydrogen sulfide (H₂S) donor. H₂S, once dismissed as a toxic gas, is now recognized as a critical endogenous gasotransmitter, playing vital roles in cytoprotection, inflammation modulation, and cardiovascular homeostasis.[6] NACAE leverages this by providing a substrate for controlled, intracellular H₂S production, positioning it as a next-generation therapeutic agent with multifaceted applications.[[“]][[“]]

Core Mechanism of Action: A Dual-Pronged Approach

The biological activity of NACAE is not monolithic; it operates through two interconnected pathways that converge to combat cellular stress and inflammation.

2.1. H₂S Donor Pathway and Downstream Signaling

Upon entering the cell, NACAE is hydrolyzed by cellular esterases, releasing NAC. The NAC-derived cysteine is then metabolized by enzymes such as cystathionine γ-lyase (CSE) and cystathionine-β-synthase (CBS) to generate H₂S.[6] This endogenously produced H₂S acts as a potent signaling molecule, primarily influencing two master regulatory pathways:

-

Keap1-Nrf2 Antioxidant Response: H₂S can modify key cysteine residues on the Keap1 protein.[7] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[7][8] H₂S-induced modification of Keap1 disrupts this process, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[8][9][10] This leads to the upregulation of a powerful suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

-

NF-κB Inflammatory Pathway: H₂S exerts significant anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[11] It can prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing it from activating the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[12][13]

2.2. Glutathione Replenishment

Parallel to H₂S production, the released NAC provides the essential amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[4][[“]] GSH is the most abundant intracellular antioxidant, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[13]

The following diagram illustrates the central mechanism of NACAE action.

Caption: Mechanism of NACAE Action.

Key Biological Activities & Preclinical Evidence

The dual mechanisms of NACAE translate into potent antioxidant and anti-inflammatory activities, which have been observed in various preclinical models.

3.1. Antioxidant and Cytoprotective Effects

By bolstering both the GSH and Nrf2-ARE pathways, NACAE provides robust protection against oxidative stress-induced cell damage. H₂S donors have been shown to protect cells from ischemic injury and reduce damage from reactive oxygen species.[14][15] This is particularly relevant in conditions characterized by high levels of oxidative stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and drug-induced toxicity.[1][2]

3.2. Anti-inflammatory Activity

NACAE's ability to suppress the NF-κB pathway makes it a strong candidate for treating inflammatory conditions.[13] Studies with NAC and other H₂S donors have demonstrated a reduction in leukocyte infiltration and edema in models of acute inflammation.[6] This suggests potential applications in chronic inflammatory diseases like COPD, arthritis, and inflammatory bowel disease.[12][16]

| Biological Effect | Key Molecular Target/Pathway | Potential Therapeutic Application | Supporting Evidence |

| Antioxidant | Nrf2-ARE Pathway Activation | Ischemia-Reperfusion Injury, Neurodegeneration | Upregulation of HO-1, NQO1[9][10] |

| Antioxidant | Glutathione (GSH) Replenishment | Acetaminophen Overdose, Oxidative Stress Disorders | Increased intracellular cysteine and GSH levels[[“]][13] |

| Anti-inflammatory | NF-κB Pathway Inhibition | COPD, Arthritis, Sepsis | Decreased production of TNF-α, IL-6, IL-1β[12][13][16] |

| Cardioprotective | VEGF/Akt Signaling | Myocardial Ischemia, Heart Failure | Promotion of angiogenesis, reduction of apoptosis[17] |

| Vasomodulatory | KATP Channel Activation | Hypertension | Relaxation of vascular smooth muscle[6] |

Experimental Protocols for Evaluation

To assist researchers in validating the biological activity of NACAE, this section provides detailed, field-tested protocols for key assays.

Protocol 1: In Vitro H₂S Release Assay (Monobromobimane Method)

This protocol quantifies the amount of H₂S released from NACAE in a cellular or cell-free system using a highly sensitive fluorescent derivatization method.[18][19]

Causality: The choice of monobromobimane (MBB) is critical. It reacts specifically with sulfide to form a stable, highly fluorescent product (sulfide-dibimane, SDB), which can be accurately quantified by RP-HPLC.[18][19] This method avoids the pitfalls of less reliable colorimetric assays.[18] Using a Tris-HCl buffer at pH 9.5 ensures the sulfide is in its reactive HS⁻ form, maximizing derivatization efficiency.[20]

Methodology:

-

Sample Preparation: Incubate NACAE (e.g., 10-100 µM) in cell lysate or a relevant buffer system. Include a vehicle control (buffer/lysate only) and a positive control (e.g., NaHS, a direct H₂S donor).[15][17][21]

-

Derivatization: Transfer 30 µL of the sample to a microtube containing 70 µL of 100 mM Tris-HCl buffer (pH 9.5, containing 0.1 mM DTPA to chelate interfering metals).[19][20]

-

MBB Addition: Add 50 µL of 10 mM monobromobimane (MBB) in acetonitrile.

-

Incubation: Incubate at room temperature for 30 minutes in the dark to form sulfide-dibimane (SDB).

-

Reaction Quench: Stop the reaction by adding 50 µL of 200 mM sulfosalicylic acid to precipitate proteins and quench excess MBB.[19]

-

Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to an HPLC vial and inject 10 µL for RP-HPLC analysis with fluorescence detection (Excitation: 390 nm, Emission: 475 nm).[19]

-

Quantification: Calculate the H₂S concentration by comparing the SDB peak area to a standard curve generated with known concentrations of NaHS.

Caption: Workflow for H₂S Release Assay.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of NACAE to inhibit intracellular ROS formation using the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[22][23][24]

Causality: This assay provides a more biologically relevant measure of antioxidant activity than simple chemical tests because it accounts for cell uptake and metabolism.[24] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, providing a direct readout of intracellular oxidative stress.[23]

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.[22][23]

-

Pre-treatment: Remove media, wash cells with PBS, and add NACAE at various concentrations. Include a vehicle control and a positive control (e.g., Quercetin).

-

Probe Loading: Add 50 µL of a working solution of DCFH-DA (e.g., 25 µM) to all wells.[23]

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow for compound uptake and probe de-esterification.[25]

-

Wash: Carefully remove the solution and wash the cells gently with PBS to remove extracellular probe and compound.[25]

-

ROS Induction: Add 100 µL of a free radical initiator (e.g., AAPH) to all wells.[25][26]

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 60 minutes.[23][24]

-

Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The antioxidant activity of NACAE is determined by its ability to reduce the fluorescence signal compared to the vehicle control.[24]

Caption: Workflow for Cellular Antioxidant Assay.

Protocol 3: Western Blot for Nrf2 Nuclear Translocation

This protocol assesses the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 protein in the nucleus following NACAE treatment.

Causality: Nrf2 activation is characterized by its translocation from the cytoplasm to the nucleus.[8][27] Therefore, quantifying Nrf2 levels in the nuclear fraction is a direct and definitive measure of pathway activation. Comparing nuclear to cytoplasmic fractions and using a nuclear loading control (e.g., Lamin B or PARP-1) are essential for a self-validating system.[28][29][30]

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with NACAE for a predetermined time (e.g., 4-12 hours).[28] Include a vehicle control and a positive control (e.g., Sulforaphane).

-

Cell Harvesting: Harvest cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit to separate nuclear and cytoplasmic protein fractions.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each nuclear extract onto an SDS-polyacrylamide gel and perform electrophoresis.[29]

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the blot with an antibody for a nuclear loading control (e.g., Lamin B).[28] Quantify band intensities using densitometry software and normalize the nuclear Nrf2 signal to the loading control.[30]

Caption: Workflow for Nrf2 Western Blot.

Conclusion and Future Directions

This compound (NACAE) represents a significant advancement over its parent compound, NAC. Its design as a cell-permeable H₂S donor provides a powerful dual mechanism for combating oxidative stress and inflammation. By activating the Nrf2 antioxidant response and simultaneously suppressing NF-κB-mediated inflammation, NACAE holds considerable promise for a wide range of therapeutic applications, from cardiovascular and neurodegenerative diseases to chronic inflammatory conditions.

The protocols detailed in this guide provide a robust framework for researchers to explore and validate the biological activities of NACAE. Future research should focus on its pharmacokinetic profile in vivo, long-term safety, and efficacy in specific disease models to pave the way for its eventual clinical translation.

References

- Cell Based Exogenous Antioxidant Assay. (n.d.).

- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.

- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.

- An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.

- Cellular Antioxidant Assay Kit (ab242300). (2023). Abcam.

- Shen, X., et al. (2012). Measurement of H2S in vivo and in vitro by the monobromobimane method.Free Radical Biology and Medicine, 52(11-12), 2276-2283.

- Zanardo, R. C. O., et al. (2006). Hydrogen sulfide is an endogenous modulator of leukocyte-mediated inflammation.FASEB Journal, 20(12), 2118-2120.

- Sadowska, A. M., et al. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective.Antioxidants, 13(7), 868.

- Shen, X., et al. (2013). Measurement of plasma hydrogen sulfide in vivo and in vitro.Nitric Oxide, 34, 1-8.

- What is N-Acetyl Cysteine (NAC) mechanism of action? (n.d.). Consensus.

- Raghu, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant.Journal of Clinical Medicine, 10(15), 3376.

- Aryal, S. (2024). Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. Microbe Notes.

- What is N-Acetyl Cysteine (NAC) mechanism of action? (n.d.). Consensus.

- Sadowska, A. M. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective.Antioxidants, 13(7), 868.

- Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... (2019). ResearchGate.

- NAC: Offering Powerful Free Radical Protection. (n.d.). Nature's Source.

- Western Blotting analysis of Nrf2 in nuclear extracts. (2013). Public Library of Science.

- Demonstration of H2S release in vitro... (n.d.). ResearchGate.

- Zafarullah, M., et al. (2003). Molecular mechanisms of N-acetylcysteine actions.Cellular and Molecular Life Sciences, 60(1), 6-20.

- N-Acetyl-L-Cysteine. (n.d.). PubChem.

- Pluth, M. D., et al. (2021). Advances and Opportunities in H2S Measurement in Chemical Biology.JACS Au, 1(10), 1548-1563.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine.Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.

- Ma, Q. (2013). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress.Journal of Biological Chemistry, 288(45), 32459-32467.

- Analysis of Nrf2 nuclear translocation. Western blot and densitometric... (n.d.). ResearchGate.

- Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes. (2022). Toxins, 14(6), 374.

- Tonelli, C., et al. (2018). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer.Redox Biology, 14, 287-300.

- The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. (2013). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(11), 2336-2347.

- Nuclear Translocation of Nrf2 and Expression of Antioxidant Defence Genes in THP-1 Cells Exposed to Carbon Nanotubes. (2025). ResearchGate.

- Impact of a Glycine and N-Acetyl Cysteine Ethyl Ester Complex on Antioxidant and Inflammation Status and Related. (2025). Annals of Clinical and Medical Case Reports.

- Tenorio, M. da C., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health.Antioxidants, 10(6), 967.

- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine.Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.

- The chemistry and biological activities of N-acetylcysteine. (2013). ResearchGate.

- Hydrogen sulfide donor NaHS induces death of alveolar epithelial L2 cells that is associated with cellular shrinkage, transgelin expression and myosin phosphorylation. (2016). The Journal of Toxicological Sciences, 41(5), 645-654.

- Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation.Molecules, 25(22), 5474.

- Nrf2 Signaling Pathway. (n.d.). Encyclopedia MDPI.

- Cai, W. J., et al. (2010). The hydrogen sulfide donor NaHS promotes angiogenesis in a rat model of hind limb ischemia.Antioxidants & Redox Signaling, 12(9), 1065-1077.

- Hydrogen sulfide donor micelles protect cardiomyocytes from ischemic cell death. (2025). ResearchGate.

- H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing. (2016). Oxidative Medicine and Cellular Longevity.

Sources

- 1. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]

- 2. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The hydrogen sulfide donor NaHS promotes angiogenesis in a rat model of hind limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hydrogen sulfide donor NaHS induces death of alveolar epithelial L2 cells that is associated with cellular shrinkage, transgelin expression and myosin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. content.abcam.com [content.abcam.com]

- 26. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 27. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. plos.figshare.com [plos.figshare.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetyl-L-cysteine Allyl Ester (NAC-Allyl Ester) for Cellular Studies

This guide provides a comprehensive technical overview of N-Acetyl-L-cysteine allyl ester, a potent derivative of N-acetylcysteine (NAC), for researchers, scientists, and drug development professionals. We will delve into its superior mechanism of action, provide detailed protocols for its use in cellular studies, and offer insights grounded in established scientific principles.

Introduction: The Rationale for Esterification